molecular formula C36H32O8 B13359669 ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate

((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate

Cat. No.: B13359669
M. Wt: 592.6 g/mol
InChI Key: WMVZDZXVCMOMLH-QBBDPNOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate is a complex organic molecule featuring multiple functional groups, including fluorenyl, methoxy, and carbonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorenyl groups: This step often involves the use of fluorenylmethanol derivatives and coupling reactions.

    Methoxylation and carbonylation: These steps introduce the methoxy and carbonate groups, respectively, using reagents such as methanol and carbonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the fluorenyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield fluorenylmethoxycarbonyl aldehydes or acids, while reduction of the carbonyl groups can produce fluorenylmethoxycarbonyl alcohols.

Scientific Research Applications

((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Its derivatives may have potential as bioactive compounds or drug candidates.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of advanced materials, such as coatings or adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-methoxytetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate: is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C36H32O8

Molecular Weight

592.6 g/mol

IUPAC Name

[(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonyloxy)-5-methoxyoxolan-2-yl]methyl 9H-fluoren-9-ylmethyl carbonate

InChI

InChI=1S/C36H32O8/c1-39-34-18-32(44-36(38)41-20-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)33(43-34)21-42-35(37)40-19-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,30-34H,18-21H2,1H3/t32-,33+,34?/m0/s1

InChI Key

WMVZDZXVCMOMLH-QBBDPNOTSA-N

Isomeric SMILES

COC1C[C@@H]([C@H](O1)COC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

COC1CC(C(O1)COC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.